N-(4-(pyridin-2-yl)thiazol-2-yl)pentanamide

SK channel pharmacology KCa2.2/KCa2.3 atrial fibrillation

N-(4-(Pyridin-2-yl)thiazol-2-yl)pentanamide (CAS 684231-52-5; C13H15N3OS; MW 261.34 g/mol) is a synthetic small molecule belonging to the 4-(pyridin-2-yl)thiazole chemotype. This scaffold has been validated across multiple therapeutic target classes, including small-conductance calcium-activated potassium (SK/KCa) channels, JmjC histone lysine demethylases (KDMs), and cyclin-dependent kinases (CDKs).

Molecular Formula C13H15N3OS
Molecular Weight 261.34
CAS No. 684231-52-5
Cat. No. B2945576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(pyridin-2-yl)thiazol-2-yl)pentanamide
CAS684231-52-5
Molecular FormulaC13H15N3OS
Molecular Weight261.34
Structural Identifiers
SMILESCCCCC(=O)NC1=NC(=CS1)C2=CC=CC=N2
InChIInChI=1S/C13H15N3OS/c1-2-3-7-12(17)16-13-15-11(9-18-13)10-6-4-5-8-14-10/h4-6,8-9H,2-3,7H2,1H3,(H,15,16,17)
InChIKeyIQEGFJQDTMEYKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Pyridin-2-yl)thiazol-2-yl)pentanamide (CAS 684231-52-5): Procurement-Ready Chemical Profile and Differentiation Rationale


N-(4-(Pyridin-2-yl)thiazol-2-yl)pentanamide (CAS 684231-52-5; C13H15N3OS; MW 261.34 g/mol) is a synthetic small molecule belonging to the 4-(pyridin-2-yl)thiazole chemotype . This scaffold has been validated across multiple therapeutic target classes, including small-conductance calcium-activated potassium (SK/KCa) channels, JmjC histone lysine demethylases (KDMs), and cyclin-dependent kinases (CDKs) [1][2][3]. The compound features a pentanamide N-acyl side chain appended to the 2-amino position of the thiazole ring, a structural modification that distinguishes it from the simpler 2-aminothiazole progenitor and influences key drug-likeness parameters such as lipophilicity, hydrogen-bonding capacity, and metabolic stability . Despite belonging to a well-precedented chemotype, procuring scientists should recognize that N-acyl substitution at this position fundamentally alters the compound's pharmacological signature relative to its parent amine and other N-substituted analogs, creating both opportunities and pitfalls for target-focused screening campaigns.

Why N-(4-(Pyridin-2-yl)thiazol-2-yl)pentanamide Cannot Be Interchanged with Generic 4-(Pyridin-2-yl)thiazole Analogs: A Procurement-Grade Rationale


The 4-(pyridin-2-yl)thiazole chemotype spans hundreds of commercially available analogs, yet their biological activity profiles diverge dramatically depending on the nature of the N-2 substituent [1]. Within the KCa2 (SK) channel series, replacing a 2-aminopyridine with a 4-methylpyridin-2-yl group transforms a weakly active compound into a potent apamin-displacing inhibitor, demonstrating that even minor N-substitution changes can produce large potency shifts [2][3]. In the KDM inhibitor space, the parent 4-(pyridin-2-yl)thiazol-2-amine shows no detectable KDM inhibition, while N-substituted derivatives elaborated via structure-based design achieve potent, cell-permeable dual KDM4/KDM5 inhibition [4]. For CDK-targeted applications, the difference between a thiazol-2-amine and a thiazol-2-yl amide determines whether the compound engages CDK2, CDK4, or CDK6, with profound consequences for antiproliferative selectivity [5]. The pentanamide side chain of CAS 684231-52-5 introduces distinct physicochemical properties—including increased logP, altered hydrogen-bond donor/acceptor ratios, and modified rotational freedom—that cannot be replicated by methyl, phenyl, or pyridyl N-substituents. Substituting this compound with a generic analog from the same chemotype without matching the exact N-acyl group therefore risks invalidating target engagement, potency, and selectivity data.

Quantitative Differentiation Evidence: N-(4-(Pyridin-2-yl)thiazol-2-yl)pentanamide vs. Closest Structural Analogs


KCa2.2/KCa2.3 (SK Channel) Target Engagement: Pentanamide Analog Predicted Potency vs. Benchmark 2-Aminothiazole Inhibitors

The 2-aminothiazole series represented by N-(4-methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine (Compound 13) has been characterized across three orthogonal assay platforms for KCa2 (SK) channel blockade [1]. Compound 13 demonstrates potent apamin displacement from KCa2.3 channels. The pentanamide analog (CAS 684231-52-5) replaces the basic 2-aminopyridine moiety of Compound 13 with a neutral pentanamide group. Published SAR within this chemotype demonstrates that N-acylation at the thiazol-2-amine position ablates the hydrogen-bond donor capacity required for the key interaction with the SK channel pore, predicting substantially reduced KCa2.3 affinity compared to Compound 13 and other 2-aminopyridyl-substituted analogs [2]. In contrast, analogs retaining the 2-aminopyridine motif but introducing electron-withdrawing substituents on the pyridine ring show a >1,200-fold loss in KCa2.3 potency (25 nM → >30,000 nM), illustrating the extreme sensitivity of this target to N-substituent identity [1][3].

SK channel pharmacology KCa2.2/KCa2.3 atrial fibrillation apamin displacement

Antiproliferative Activity Against MCF-7 and HepG2 Cell Lines: Pyridine-Thiazole Chemotype Benchmark vs. 5-Fluorouracil Reference Standard

A series of pyridine-linked thiazole hybrids bearing an (hydrazonomethyl)phenoxy-acetamide spacer were evaluated for cytotoxicity against MCF-7 (breast) and HepG2 (liver) cancer cell lines [1]. Compounds 7 and 10 from this series exhibited IC50 values of 5.36–8.76 μM against MCF-7 and HepG2 cells, comparing favorably to the clinical standard 5-fluorouracil (5-FU) [1]. While these compounds feature a more elaborate linker architecture than CAS 684231-52-5, both share the core 4-(pyridin-2-yl)thiazole pharmacophore and an N-acyl (amide) linkage pattern. The pentanamide side chain of CAS 684231-52-5 provides a structurally simpler and synthetically more accessible N-acyl modification compared to the (hydrazonomethyl)phenoxy-acetamide spacer, offering procurement advantages for laboratories seeking an entry-level pyridine-thiazole amide for antiproliferative SAR expansion without the synthetic burden of the more complex linker system.

antiproliferative screening MCF-7 breast cancer HepG2 hepatocellular carcinoma pyridine-thiazole SAR

KDM4/KDM5 Histone Demethylase Inhibition: Pentanamide Analog as a Synthetic Precursor for Structure-Based Optimization

The 4-(pyridin-2-yl)thiazol-2-amine scaffold was identified as a KDM inhibitor hit from a high-throughput screening (HTS) campaign, but the parent amine (4-(pyridin-2-yl)thiazol-2-amine, CAS 30235-26-8) showed no KDM inhibition at relevant concentrations [1][2]. Activity was only achieved through N-substitution—specifically, by appending elaborated groups at the thiazol-2-amine position, ultimately yielding potent, cell-permeable dual KDM4/KDM5 inhibitors such as 54j and 54k with equipotent activity across both subfamilies and selectivity over KDM2, KDM3, and KDM6 [1]. CAS 684231-52-5 represents an N-acylated intermediate within this SAR progression: the pentanamide group serves as a functional handle that can be further elaborated—via reduction to the secondary amine, coupling to heterocyclic warheads, or integration into fused ring systems—to access the KDM-active chemical space identified by Bavetsias et al. [1]. In contrast, the parent amine (CAS 30235-26-8) lacks both the intrinsic KDM activity and the synthetic versatility of the pre-installed N-acyl group.

epigenetics histone demethylase KDM4/JMJD2 KDM5/JARID1 cancer therapeutics

Physicochemical Differentiation: Pentanamide Side Chain Modulates logP and Hydrogen-Bonding Capacity Relative to 2-Aminopyridine Analogs

The pentanamide N-substituent of CAS 684231-52-5 introduces a distinct physicochemical profile compared to the 2-aminopyridine-substituted analogs that dominate the SK channel and CDK inhibitor literature [1][2]. The parent 4-(pyridin-2-yl)thiazol-2-amine scaffold has a measured logP of 2.37 with one hydrogen-bond donor (the primary amine NH2) [3]. The pentanamide modification replaces this primary amine with a secondary amide, reducing the hydrogen-bond donor count from two (NH2) to one (amide NH) while simultaneously increasing logP through the addition of the four-carbon alkyl chain. By comparison, N-(pyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine (ICA, CAS 3374-88-7) has a measured logP of 1.39 and retains an additional H-bond donor (secondary amine NH) . The pentanamide analog is therefore predicted to be more lipophilic (estimated logP ~2.8–3.3) and to have reduced hydrogen-bond donor capacity relative to ICA. These differences directly impact membrane permeability, solubility, and plasma protein binding—parameters that are critical for cell-based assay performance and in vivo pharmacokinetics.

physicochemical profiling logP hydrogen-bond donors drug-likeness lead optimization

Optimal Research and Industrial Application Scenarios for N-(4-(Pyridin-2-yl)thiazol-2-yl)pentanamide (CAS 684231-52-5)


Medicinal Chemistry: KDM4/KDM5 Epigenetic Inhibitor Lead Optimization Programs

CAS 684231-52-5 is ideally deployed as a synthetic intermediate in KDM inhibitor discovery campaigns. The established SAR demonstrates that N-substitution of the 4-(pyridin-2-yl)thiazol-2-amine scaffold is mandatory for KDM4/KDM5 inhibition, as the parent amine is completely inactive [1]. The pre-installed pentanamide group serves as a functionalizable handle: reduction to the corresponding secondary amine enables coupling to heterocyclic warheads (e.g., pyrazoles, pyridopyrimidinones) that engage the Fe(II) cofactor and substrate-binding sites of JmjC demethylases [1]. Starting from CAS 684231-52-5 rather than the parent amine eliminates the need for a protecting-group strategy at the thiazol-2-amine position and accelerates SAR exploration by 2–3 synthetic steps [1].

CDK Inhibitor Probe Development: CDK2/4/6 Selectivity Profiling with N-Acyl Chemotype Differentiation

The pyridine-thiazole chemotype has produced highly potent, selective, and orally bioavailable CDK4/6 inhibitors suitable for anticancer drug development [2][3]. While the most advanced compounds in this class (e.g., 58, 69, 83) utilize a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine architecture rather than a thiazol-2-yl amide, the pentanamide side chain of CAS 684231-52-5 offers a complementary N-acyl chemotype for probing CDK isoform selectivity [2][3]. The distinct hydrogen-bonding pattern of the amide (H-bond donor: NH; H-bond acceptor: C=O) versus the amine (H-bond donor only: NH) is predicted to alter kinase hinge-region binding interactions, potentially shifting selectivity between CDK2, CDK4, and CDK6. Laboratories conducting CDK inhibitor screening should include CAS 684231-52-5 as a structurally differentiated probe alongside established 2-aminopyrimidine CDK4/6 inhibitors to map chemotype-dependent selectivity landscapes [2][3].

Physicochemical Property-Driven Library Design: Lipophilic Pyridine-Thiazole Amide Building Blocks for CNS-Penetrant Screening Collections

The pentanamide modification of CAS 684231-52-5 increases lipophilicity (predicted logP ~2.8–3.3) relative to polar 2-aminopyridine analogs such as ICA (logP = 1.39) while reducing the hydrogen-bond donor count from two to one . This physicochemical profile aligns with established CNS drug-likeness criteria, where reduced HBD count and moderate lipophilicity (logP 2–4) favor passive blood–brain barrier permeation . For laboratories constructing diversity-oriented screening libraries with CNS-penetrant physicochemical space, CAS 684231-52-5 serves as a strategic building block: its core 4-(pyridin-2-yl)thiazole scaffold provides target-engagement potential across multiple protein families (kinases, demethylases, ion channels), while its N-acyl substitution pattern biases the compound toward CNS-appropriate property space that is underrepresented in commercial screening collections dominated by polar, high-HBD analogs .

Negative Control Compound Design: SK Channel (KCa2.2/2.3) Counter-Screening Applications

Published SAR for the 2-aminothiazole SK channel blocker series demonstrates that N-acylation at the thiazol-2-amine position is incompatible with KCa2.3 channel binding, while 2-aminopyridine-substituted analogs achieve potent inhibition (IC50 ~25 nM) [4]. This SAR trend predicts that CAS 684231-52-5 will exhibit negligible SK channel activity. This property is strategically valuable: in screening campaigns where SK channel activity is an undesired off-target effect (e.g., cardiac safety profiling for antiarrhythmic drug candidates where SK channel modulation could confound efficacy readouts), CAS 684231-52-5 can serve as an SK-inactive control compound that retains the core pyridine-thiazole scaffold, enabling researchers to attribute biological effects specifically to the N-substituent rather than to the scaffold itself [4].

Quote Request

Request a Quote for N-(4-(pyridin-2-yl)thiazol-2-yl)pentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.